molecular formula C20H16N4O2 B11053218 5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol

5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B11053218
M. Wt: 344.4 g/mol
InChI Key: DJUMSDBQNNVJKC-UHFFFAOYSA-N
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Description

5-(2-METHOXYPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl and phenylamino groups in the structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-METHOXYPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyridopyrimidine core.

    Addition of the phenylamino group: This can be done through an amination reaction using aniline or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the pyridopyrimidine core, potentially altering its electronic properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce nitro or sulfonic acid groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-METHOXYPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, this compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules could be studied to understand its mechanism of action.

Medicine

In medicine, derivatives of pyridopyrimidines have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. The specific compound could be explored for similar therapeutic applications.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(2-METHOXYPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific interactions with molecular targets. It might inhibit certain enzymes or bind to specific receptors, altering cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyridopyrimidine derivatives: These compounds share the core structure and might exhibit similar biological activities.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups might have comparable chemical reactivity.

    Phenylamino derivatives: These compounds could show similar interactions with biological targets.

Uniqueness

The uniqueness of 5-(2-METHOXYPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which might confer distinct biological and chemical properties compared to other compounds in its class.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-anilino-5-(2-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N4O2/c1-26-16-10-6-5-9-14(16)15-11-12-21-18-17(15)19(25)24-20(23-18)22-13-7-3-2-4-8-13/h2-12H,1H3,(H2,21,22,23,24,25)

InChI Key

DJUMSDBQNNVJKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=CC=C4

Origin of Product

United States

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